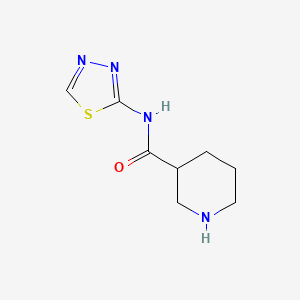
N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C₈H₆N₄OS . It is also known as TGN-020, an inhibitor of Aquaporin 4 (AQP4), the most abundant water channel in the brain . AQP4 is required for maintaining fluid homeostasis and enabling water movement across barrier membranes .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves various reactions with different reagents . For instance, the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride can produce the chloroacetamide, which can be used as a starting compound for the synthesis of 2-thiocyanatoacetamide and N-(1,3,4-thiadiazol-2-yl)acetamides .
Molecular Structure Analysis
The molecular weight of “N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide” is 212.27 daltons . The canonical SMILES representation of the compound is C1=CC (=CN=C1)C (=O)NC2=NN=CS2 .
Chemical Reactions Analysis
“N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide” can undergo various chemical reactions. For instance, the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride can afford the chloroacetamide, which can be used as a starting compound for the synthesis of 2-thiocyanatoacetamide and N-(1,3,4-thiadiazol-2-yl)acetamides .
Physical And Chemical Properties Analysis
“N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide” has a molecular weight of 212.27 daltons . Its IR spectrum shows peaks at 3322 cm^-1 (NH), 1578 cm^-1 (C=N), 1266 cm^-1, and 1205 cm^-1 (C–S–C) .
Aplicaciones Científicas De Investigación
Antimicrobial Agents
1,3,4-thiadiazole derivatives, including “N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide”, have been synthesized and evaluated as potent antimicrobial agents . They have been tested against E. coli, B. mycoides, and C. albicans, with some compounds showing significant antimicrobial activity .
Antinociceptive Agents
New 1,3,4-thiadiazole derivatives have been synthesized and investigated for their antinociceptive effects on the nociceptive pathways of the nervous system . These compounds have shown effects against mechanical, thermal, and chemical stimuli, indicating both centrally and peripherally mediated antinociceptive activity .
Insecticides
N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide and its derivatives have been studied as a new class of insecticides . The compounds were synthesized and evaluated for their insecticidal activity, with several showing promising results .
Anticancer Agents
1,3,4-thiadiazole derivatives have also been synthesized and evaluated for their potential anticancer activity . The results of these studies could lead to the development of new anticancer drugs .
Antifungal Agents
The synthesized molecules of 1,3,4-thiadiazole derivatives have shown comparable results to the reference drug (amoxicillin) in terms of antibacterial activity . Moreover, the antifungal screening of the synthetic conjugates was evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .
Analgesics
1,3,4-thiadiazole derivatives have been studied for their potential use as analgesics . These compounds have shown promising results in managing pain, which is still a subject of ongoing research .
Mecanismo De Acción
Target of Action
N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is a novel compound that has been evaluated for its potential as an anticancer agent It’s known that 1,3,4-thiadiazoles, a key structural moiety in this compound, have been reported to exhibit several biological activities .
Mode of Action
Some 1,3,4-thiadiazoles have been found to induce cell cycle arrest and apoptosis in cancer cells . These compounds can interact with their targets, leading to significant antiproliferative activity .
Biochemical Pathways
It’s known that some 1,3,4-thiadiazoles can inhibit the interleukin-6 (il-6)/jak/stat3 pathway , which plays a crucial role in the proliferation and survival of cancer cells.
Pharmacokinetics
Some 1,3,4-thiadiazoles have been found to have a low blood-brain barrier penetration capability and high intestinal absorption , which could impact the bioavailability of these compounds.
Result of Action
Some 1,3,4-thiadiazoles have been found to have significant antiproliferative activity , suggesting that they may inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8/h5-6,9H,1-4H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPICWGFOANVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate](/img/structure/B2445443.png)
![2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2445444.png)
![N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(naphthalen-1-YL)acetamide](/img/structure/B2445445.png)
![N-[(2,4-Dimethoxyphenyl)-(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2445446.png)
![N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2445448.png)
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2445449.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2445453.png)
![N1-(3-acetamidophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2445454.png)
![5-bromo-2-furancarboxylic acid [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] ester](/img/structure/B2445457.png)
![5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline](/img/no-structure.png)